molecular formula C11H15NO2 B13663001 Ethyl 2-(aminomethyl)-6-methylbenzoate

Ethyl 2-(aminomethyl)-6-methylbenzoate

Cat. No.: B13663001
M. Wt: 193.24 g/mol
InChI Key: FQHBLDPDYCMFCJ-UHFFFAOYSA-N
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Description

Ethyl 2-(aminomethyl)-6-methylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzene ring, which is further substituted with an aminomethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(aminomethyl)-6-methylbenzoate typically involves the esterification of 2-(aminomethyl)-6-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2-(aminomethyl)-6-methylbenzoic acid+ethanolH2SO4ethyl 2-(aminomethyl)-6-methylbenzoate+water\text{2-(aminomethyl)-6-methylbenzoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2-(aminomethyl)-6-methylbenzoic acid+ethanolH2​SO4​​ethyl 2-(aminomethyl)-6-methylbenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminomethyl)-6-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-(aminomethyl)-6-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(aminomethyl)-6-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(aminomethyl)-5-methylbenzoate: Similar structure but with the methyl group at a different position.

    Ethyl 2-(aminomethyl)-4-methylbenzoate: Another positional isomer with the methyl group at the 4-position.

    Ethyl 2-(aminomethyl)-3-methylbenzoate: Positional isomer with the methyl group at the 3-position.

Uniqueness

Ethyl 2-(aminomethyl)-6-methylbenzoate is unique due to the specific positioning of the aminomethyl and methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its isomers.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 2-(aminomethyl)-6-methylbenzoate

InChI

InChI=1S/C11H15NO2/c1-3-14-11(13)10-8(2)5-4-6-9(10)7-12/h4-6H,3,7,12H2,1-2H3

InChI Key

FQHBLDPDYCMFCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1CN)C

Origin of Product

United States

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